molecular formula C8H6BrFN2O3S B12282737 3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B12282737
M. Wt: 309.11 g/mol
InChI Key: GHCGCCLKJZPJSG-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine dioxide core substituted with bromo (position 3), fluoro (position 6), and methoxy (position 5) groups. This structure combines halogenation and methoxylation, which are critical for modulating biological activity, pharmacokinetics, and receptor selectivity. Its derivatives are explored in medicinal chemistry for applications such as kinase inhibition and ionotropic glutamate receptor modulation .

Properties

Molecular Formula

C8H6BrFN2O3S

Molecular Weight

309.11 g/mol

IUPAC Name

3-bromo-6-fluoro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H6BrFN2O3S/c1-15-7-4(10)2-3-5-6(7)11-8(9)12-16(5,13)14/h2-3H,1H3,(H,11,12)

InChI Key

GHCGCCLKJZPJSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC(=NS2(=O)=O)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves several steps. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives. Bromination of the 3-methyl group followed by nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives, which are further reacted with arylboronic acids via Suzuki coupling to furnish the final product .

Chemical Reactions Analysis

3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications. The compound also acts as an ATP-sensitive potassium channel activator, which can help regulate blood pressure and insulin release .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Halogenation Differences
  • 3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide ():
    Replacing fluorine with chlorine at position 6 alters electronic and steric properties. Bromo (van der Waals radius: 1.85 Å) and chloro (1.75 Å) substituents influence binding pocket interactions. Chloro derivatives are often associated with increased metabolic stability but may reduce receptor affinity compared to fluoro analogs due to size and electronegativity differences.

  • 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide ():
    The absence of bromo and fluoro substituents and the presence of a methyl group at position 3 result in reduced steric hindrance. This compound exhibits moderate toxicity (H302: harmful if swallowed), suggesting that bromo/fluoro substitutions may alter safety profiles .

Methoxy vs. Hydroxy Groups
  • Methoxy groups improve membrane permeability, whereas hydroxy groups may increase solubility but limit blood-brain barrier penetration .

Pharmacokinetic and Stability Profiles

  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide ():
    The unsaturated metabolite of this compound demonstrates enhanced chemical stability and blood-brain barrier penetration compared to its parent. This highlights the impact of ring saturation and heteroaryl substituents (e.g., furan) on pharmacokinetics .
  • 3-Bromo-6-fluoro-5-methoxy-... : The fluoro and methoxy groups likely improve metabolic stability and oral bioavailability relative to chloro or hydroxy analogs, as fluorine reduces cytochrome P450-mediated oxidation .

Receptor Selectivity and Potency

PI3Kδ Inhibition
  • 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives (): Derivatives with bromo and fluoro substituents (e.g., compound 15b) exhibit >21-fold selectivity for PI3Kδ over PI3Kγ, unlike dual inhibitors like quinazolinones. This suggests that bulky halogen substituents enhance isoform specificity .
AMPA/Kainate Receptor Modulation
  • 4-Cyclopropyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (BPAM395) (): Cyclopropyl substitution at position 4 enhances AMPA receptor potentiator activity (EC₂ₓ = 0.24 μM). In contrast, 4-allyl-substituted analogs (e.g., BPAM307) show preferential activity on kainate receptors, indicating substituent position dictates receptor preference .
  • 3-Bromo-6-fluoro-5-methoxy-... : The absence of 4-position alkylation may limit AMPA/kainate activity, but bromo/fluoro groups could confer unique interactions with kinase targets like PI3Kδ.

Biological Activity

3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzothiadiazine class and is characterized by a unique structure that includes bromine and fluorine substituents. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C8_8H6_6BrFN2_2O3_3S
  • Molecular Weight : 309.11 g/mol
  • CAS Number : 2100839-49-2
  • Appearance : White solid
  • Density : 1.99 g/cm³ (predicted)
  • Boiling Point : 439.1 °C (predicted)
  • pKa : 7.23 (predicted)

Antitumor Activity

Recent studies have indicated that derivatives of benzothiadiazine compounds, including 3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, exhibit significant antitumor properties. In vitro experiments conducted on various cancer cell lines revealed that this compound can inhibit cell proliferation effectively.

A notable study involved testing against a panel of 60 cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results demonstrated that certain derivatives showed promising activity against these malignancies, suggesting the potential of this compound as a lead structure for anticancer drug development .

Cancer Type Cell Line Inhibition (%)
Breast CancerMDA-MB-46875%
Colon CancerHCT11668%
Lung CancerA54970%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of both bromine and fluorine atoms contributes to its effectiveness against various bacterial strains. Comparative studies with structurally similar compounds have shown that while some exhibit moderate antimicrobial activity, 3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide demonstrates enhanced efficacy.

Compound Name Key Features Biological Activity
3-Chloro-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideChlorine instead of bromineAntimicrobial
3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideHydroxyl group at position 5Anti-inflammatory

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. The mechanisms underlying these activities may involve the modulation of inflammatory cytokines such as IL-6 and TNF-alpha. Studies have indicated that derivatives can significantly reduce the release of these pro-inflammatory mediators in vitro.

Case Studies and Research Findings

A comprehensive study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various benzothiadiazine derivatives. The findings suggested that modifications at specific positions on the benzothiadiazine core can enhance biological activity. For instance, replacing certain substituents resulted in increased efficacy against specific cancer cell lines.

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